2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound belongs to a class of sulfanyl-acetamide derivatives featuring a fused imidazo[1,2-c]quinazolinone core. The structure includes a butan-2-yl substituent at position 2, a 3-oxo group, and a 4-ethylphenyl acetamide moiety.
Properties
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-4-15(3)21-23(30)28-22(27-21)18-8-6-7-9-19(18)26-24(28)31-14-20(29)25-17-12-10-16(5-2)11-13-17/h6-13,15,21H,4-5,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPDAACFRMQTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinazoline core, followed by the introduction of the butan-2-yl and sulfanyl groups. The final step involves the acylation of the compound with N-(4-ethylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the imidazoquinazoline core, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules based on structural motifs, synthesis pathways, and inferred pharmacological properties. Key differences in substituents and core heterocycles are highlighted.
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Notes:
- Substituent Effects : The butan-2-yl group could increase lipophilicity, favoring membrane permeability, while the 4-ethylphenyl acetamide moiety may modulate solubility and metabolic stability .
- Activity Inference : Triazole derivatives (e.g., ) exhibit anti-exudative activity comparable to diclofenac sodium, suggesting that the target compound’s sulfanyl-acetamide group may similarly inhibit inflammatory mediators like prostaglandins .
Crystallographic Considerations
Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL (). For example, SHELXL’s robust refinement algorithms enable precise modeling of complex heterocycles and sulfanyl linkages, critical for confirming the stereochemistry of analogs like those in .
Biological Activity
The compound 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is part of a class of imidazoquinazolines that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazoquinazoline core : A bicyclic structure known for its biological activity.
- Sulfanyl group : This functional group may contribute to redox activity.
- Butanamide moiety : Enhances lipophilicity and may influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 436.5 g/mol |
| XLogP3-AA | 4.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, potentially including:
- Enzymes and receptors : The imidazoquinazoline core may modulate the activity of specific enzymes or receptors involved in cell signaling pathways.
- Redox reactions : The sulfanyl group could play a role in cellular redox processes, impacting oxidative stress responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazoquinazolines exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one have shown:
- Moderate activity against bacterial strains such as E. coli and S. aureus.
- Enhanced susceptibility in fungal strains , particularly Candida albicans, suggesting potential applications in antifungal therapies .
Anticancer Potential
The anticancer properties of imidazoquinazolines have been explored extensively. Notably:
- Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.
- A related compound showed an IC50 value of 21.94 nM against Aurora A kinase, indicating potential as an anticancer agent targeting specific kinases involved in cell division .
Case Studies
- Antimicrobial Screening : A study on substituted benzo[4,5]imidazo[1,2-c]quinazolines revealed that many derivatives exhibited significant free radical scavenging activity and moderate antibacterial properties against common pathogens .
- Cytotoxicity Assays : In vitro tests on compounds with similar structures indicated promising results in inhibiting cancer cell proliferation, particularly in breast cancer models (MDA-MB-231), highlighting the potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
